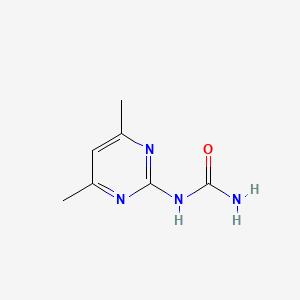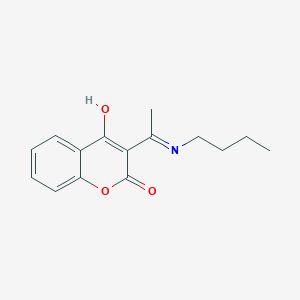
Urea, (4,6-dimethyl-2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
尿素、(4,6-ジメチル-2-ピリミジニル)- は、分子式が C₇H₁₀N₄O で表される化学化合物です。これはピリミジンの誘導体であり、ピリミジン環の 4 位と 6 位にメチル基が 2 つあり、2 位に尿素部分が結合しているのが特徴です。
製法
合成経路と反応条件
尿素、(4,6-ジメチル-2-ピリミジニル)- の合成は、通常、4,6-ジメチル-2-アミノピリミジンとイソシアネートまたはカルバメートを制御された条件下で反応させることから始まります。反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で行われ、尿素結合の形成を促進するために触媒または塩基の存在が必要になる場合があります。
工業的製造方法
工業規模では、尿素、(4,6-ジメチル-2-ピリミジニル)- の製造は、反応物を反応器に連続的に供給し、生成物を連続的に取り出す連続フロープロセスによって達成できます。この方法は、効率的な生産を可能にし、副生成物の生成を最小限に抑えます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of Urea, (4,6-dimethyl-2-pyrimidinyl)- can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反応の分析
反応の種類
尿素、(4,6-ジメチル-2-ピリミジニル)- は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化できます。
還元: 還元反応は、この化合物を対応するアミンに変換できます。
置換: 適切な条件下では、尿素部分を他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在を必要とすることがよくあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はピリミジン酸化物を生成する可能性がありますが、還元はピリミジンアミンを生成する可能性があります。
科学研究への応用
尿素、(4,6-ジメチル-2-ピリミジニル)- は、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質相互作用の研究に使用できます。
産業: この化合物は、農薬やその他の産業化学品の製造に使用されます。
科学的研究の応用
Urea, (4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
尿素、(4,6-ジメチル-2-ピリミジニル)- の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合するか、酵素の立体構造を変えることによって酵素活性を阻害できます。この相互作用は、正常な生化学的経路を阻害し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
尿素、(4,6-ジメトキシ-2-ピリミジニル)-: この化合物は、4 位と 6 位にメチル基ではなくメトキシ基を持っています。
尿素、(4,6-ジクロロ-2-ピリミジニル)-: この化合物は、4 位と 6 位にメチル基ではなくクロロ基を持っています。
独自性
尿素、(4,6-ジメチル-2-ピリミジニル)- は、特定の置換パターンにより、明確な化学的および生物学的特性を持つため、独自です。4 位と 6 位にメチル基が存在することは、化合物の反応性とその生物学的標的との相互作用に影響を与える可能性があり、研究や産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Urea, (4,6-dimethoxy-2-pyrimidinyl)-: This compound has methoxy groups instead of methyl groups at the 4 and 6 positions.
Urea, (4,6-dichloro-2-pyrimidinyl)-: This compound has chloro groups instead of methyl groups at the 4 and 6 positions.
Uniqueness
Urea, (4,6-dimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 6 positions can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIEMQOWLZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225532 |
Source


|
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-04-4 |
Source


|
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11595476.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid](/img/structure/B11595480.png)
![(5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595488.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595500.png)
![(5Z)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595503.png)
![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11595506.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11595507.png)

![3-(2-hydroxy-5-methylphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11595525.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide](/img/structure/B11595533.png)
![2-methoxyethyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595538.png)

![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11595564.png)
